(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid
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Overview
Description
BX 667 is a novel P2Y12 receptor antagonist. BX 667 blocks ADP-induced platelet aggregation in human, dog and rat blood (IC50=97, 317 and 3000 nM respectively). BX 667 is a potential antiplatelet therapeutic agent.
Scientific Research Applications
Synthesis and Structural Analysis
- Studies have explored the synthesis of complex organic compounds involving derivatives similar to (4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid. For instance, the research by Chupakhin et al. (1992) detailed the synthesis of tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids through reactions involving N-aminoquinolones and ketones (Chupakhin et al., 1992).
Pharmacological Relevance
- Research on related compounds has revealed their potential relevance in pharmacology. For example, a study by Łażewska et al. (2019) analyzed the role of linkers in novel ligands for the serotonin 5-HT6 receptor, utilizing similar structural components (Łażewska et al., 2019).
Nootropic Activity
- The exploration of nootropic agents has included the synthesis of compounds with structures analogous to the subject molecule. Valenta et al. (1994) researched the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, contributing to the understanding of nootropic activity (Valenta et al., 1994).
Molecular Docking and SAR Analysis
- The application of molecular docking and structure-activity relationship (SAR) analysis in research on similar compounds has been significant. For example, Singh et al. (2000) investigated the synthesis of 4-(N,N-Dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones, contributing to the understanding of molecular interactions and SAR (Singh & Singh, 2000).
Antibacterial and Antifungal Properties
- Some research has also delved into the antibacterial and antifungal properties of compounds structurally related to the molecule . The study by Zheng et al. (2010) on sulfur-containing constituents and derivatives from pineapple fruit highlighted these properties (Zheng et al., 2010).
properties
CAS RN |
937395-08-9 |
---|---|
Product Name |
(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid |
Molecular Formula |
C29H38N4O9 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H38N4O9/c1-6-40-27(38)29(4,5)42-23-17-22(30-21-16-18(3)8-9-19(21)23)25(36)31-20(10-11-24(34)35)26(37)32-12-14-33(15-13-32)28(39)41-7-2/h8-9,16-17,20H,6-7,10-15H2,1-5H3,(H,31,36)(H,34,35)/t20-/m0/s1 |
InChI Key |
PHDMSNZRDFPYNQ-FQEVSTJZSA-N |
Isomeric SMILES |
CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC |
SMILES |
CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)NC(CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)NC(CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-((4-(1-(ethoxycarbonyl)-1-methylethoxy)-7-methyl-2-quinolyl)carbamoyl)-5-(4-(ethoxycarbonyl)piperazin-1-yl)-5-oxopentanoic acid BX 667 BX-667 BX667 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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